

A Comparative Analysis of Tolerance Development: Dermorphin (acetate) versus Morphine

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Compound of Interest

Compound Name: *Dermorphin (acetate)*

Cat. No.: *B10821182*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of analgesic tolerance to **dermorphin (acetate)** and the classical opioid, morphine. The information presented is compiled from preclinical experimental data to assist researchers in evaluating the pharmacological profiles of these two potent analgesics.

Executive Summary

Dermorphin, a naturally occurring heptapeptide, is a highly potent μ -opioid receptor agonist. Experimental data suggests that while both dermorphin and morphine induce analgesic tolerance, the degree and nature of this tolerance may differ significantly. Preclinical studies in rodent models indicate that dermorphin may induce a lesser degree of tolerance compared to morphine under similar chronic exposure paradigms. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with tolerance development for both compounds.

Data Presentation

Table 1: Analgesic Potency of Dermorphin and Morphine in Rodent Models

Compound	Test System	Route of Administration	ED50	Relative Potency (Dermorphin vs. Morphine)
Dermorphin	Rat Hot Plate	Intracerebroventricular (ICV)	13.3 pmol/rat	~2,170x more potent
Morphine	Rat Hot Plate	Intracerebroventricular (ICV)	28.3 nmol/rat	-
Dermorphin	Rat Tail-Flick	Intracerebroventricular (ICV)	23 pmol/rat	~752x more potent
Morphine	Rat Tail-Flick	Intracerebroventricular (ICV)	17.3 nmol/rat	-
Dermorphin	Mouse Intravenous	Intravenous (IV)	1.02 μ mol/kg	-
Morphine	Mouse Intravenous	Intravenous (IV)	11.3 μ mol/kg	~11x less potent

Data compiled from various preclinical studies. ED50 (Effective Dose, 50%) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Comparison of Tolerance Development and Withdrawal Symptoms

Feature	Dermorphin	Morphine	Key Findings
Analgesic Tolerance	Less pronounced	More pronounced	Following 4 days of continuous infusion, analgesia was observed in 65% of dermorphin-treated rats, compared to only 10% of morphine-treated rats.
Withdrawal Symptoms	Less severe	More severe	Morphinized rats exhibited over 20 shakes in 15 minutes during withdrawal, while dermorphin-treated rats never exceeded 10 shakes, with an average of 6.

Experimental Protocols

Induction of Analgesic Tolerance via Continuous Intracerebroventricular (ICV) Infusion

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